methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate
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Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various functional groups that can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For example, they can be used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical and Chemical Properties Analysis
Indole derivatives can have different physical and chemical properties. For example, 1-methyl-3-acetylindole is a solid with a pale yellow to orange color. It is stable at room temperature and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and alcohols .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[3-[(E)-2-cyano-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-enyl]indol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-24(30)16-29-15-19(21-7-3-5-9-23(21)29)12-18(13-26)25(31)27-11-10-17-14-28-22-8-4-2-6-20(17)22/h2-9,12,14-15,28H,10-11,16H2,1H3,(H,27,31)/b18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOAFTFWWQOQQJ-LDADJPATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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